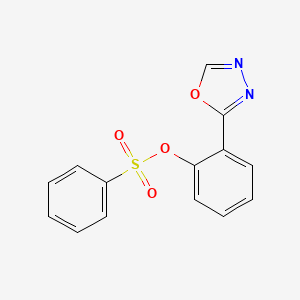

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes compounds similar to 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Wissenschaftliche Forschungsanwendungen

Anticancer Therapy

Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer properties. The epidermal growth factor receptor (EGFR) enzyme is a critical target for anticancer drugs, and innovative EGFR inhibitors with potential applications in anticancer therapy have been designed and synthesized using this moiety .

Antibacterial and Antifungal Agents

These compounds also show promise as antibacterial and antifungal agents. The antibacterial results of synthesized molecules were comparable to those of reference drugs like amoxicillin, and antifungal screening showed effectiveness against strains like T. harzianum and A. niger .

Analgesic and Anti-inflammatory

The 1,3,4-oxadiazole derivatives are known for their analgesic and anti-inflammatory properties. This makes them valuable for the development of new pain relief and anti-inflammatory medications .

Anticonvulsant

These compounds have been used in the development of anticonvulsant drugs, which are essential for treating conditions like epilepsy .

Antihypertensive

The 1,3,4-oxadiazole derivatives can be utilized in creating antihypertensive drugs to manage high blood pressure .

Antiviral and Anti-HIV

Their potential extends to antiviral and anti-HIV properties, contributing to the fight against viral infections and HIV/AIDS .

Antidiabetic

Lastly, these derivatives have shown antidiabetic properties, indicating their use in managing diabetes through new therapeutic drugs .

Wirkmechanismus

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate are key proteins such as AKT serine/threonine kinase 1 (AKT1) , SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them promising targets for anticancer agents .

Mode of Action

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate interacts with its targets by binding to these proteins, potentially inhibiting their activity . This interaction can lead to the arrest of the cell cycle at the G2 phase and induce apoptosis . Molecular docking studies suggest that this compound has a high binding affinity to these target proteins .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting AKT1, SRC, and EGFR, it can disrupt the signaling pathways these proteins are involved in, leading to the inhibition of cell proliferation and induction of apoptosis . The exact downstream effects on these pathways are still under investigation.

Pharmacokinetics

Similar oxadiazole compounds have been administered intraperitoneally into mice at doses of 30, 100, and 300 mg/kg . Observations were taken at two different time intervals (0.5 and 4.0 h), suggesting that the compound may have a relatively short half-life .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of key proteins involved in cell proliferation and survival . At the cellular level, this leads to the arrest of the cell cycle and induction of apoptosis . The compound has shown promising growth inhibitory effects on colon cancer cells (HCT116) with an IC50 value of 8.53 μM .

Eigenschaften

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-21(18,11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-16-15-10-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLAHZLVSUWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)

![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)

![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)